(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid
Description
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid is a chiral compound featuring a butanoic acid backbone with two key substituents:
- A methylthio group (-SCH₃) at the 4th carbon.
- A phosphonomethylamino group (-NH-CH₂-PO₃H₂) at the 2nd carbon.
Properties
Molecular Formula |
C6H14NO5PS |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(phosphonomethylamino)butanoic acid |
InChI |
InChI=1S/C6H14NO5PS/c1-14-3-2-5(6(8)9)7-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |
InChI Key |
SHUKYVDIYQSADA-YFKPBYRVSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCP(=O)(O)O |
Canonical SMILES |
CSCCC(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Table 1: Key Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| -SCH₃ (Methylthio) | Oxidation | H₂O₂, pH 7–9 | Sulfoxide (-SO-) / Sulfone (-SO₂-) |
| -CH₂PO₃H₂ (Phosphonomethyl) | Dephosphorylation | Alkaline phosphatase, pH 8–10 | 2-Amino-4-(methylthio)butanoic acid |
| -NH-CH₂-PO₃H₂ | Metal Coordination | Neutral pH, aqueous solution | Stable complexes with Mg²⁺, Ca²⁺ |
Enzymatic Interactions
The compound participates in methionine biosynthesis pathways and interacts with sulfur-metabolizing enzymes:
-
Methionine Salvage Pathway : Acts as an intermediate in the conversion of 5'-methylthioadenosine (MTA) to L-methionine via peroxisomal enzymes . Radiolabeling studies confirm its role in forming 2-oxo-4-(methylthio)butanoic acid (keto-methionine) without direct precursor-product relationships .
-
Phosphatase Activity : The phosphonomethyl group is hydrolyzed by alkaline phosphatase to yield 2-amino-4-(methylthio)butanoic acid, a methionine analog .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing phosphoric acid and methanethiol (CH₃SH) .
-
pH-Dependent Behavior :
Comparative Reactivity with Structural Analogs
The phosphonomethyl group differentiates this compound from related sulfur-containing acids.
Table 2: Reactivity Comparison with Analogs
Mechanistic Insights from Radiolabeling Studies
-
¹⁴C-Tracer Experiments : Confirm that the phosphonomethyl group remains intact during enzymatic conversion to methionine, ruling out keto-methionine as an intermediate .
-
Peroxisomal Localization : Enzyme fractionation shows that HMB-to-methionine conversion occurs in peroxisomes, requiring NADPH and ATP .
Challenges in Analytical Characterization
Scientific Research Applications
Antihypertensive Properties
Research indicates that (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid may possess antihypertensive properties. It is believed to act as a neutral endopeptidase inhibitor, which can be beneficial in treating various forms of hypertension, including essential hypertension and renovascular hypertension. The compound's ability to modulate blood pressure through the inhibition of specific enzymes opens avenues for developing new antihypertensive medications .
Cardiovascular Health
The compound has been investigated for its potential to treat cardiovascular diseases, including heart failure and myocardial infarction. Its mechanism involves improving cardiac function and reducing vascular remodeling, which are critical factors in managing heart conditions . Clinical studies have suggested that it may enhance the effectiveness of existing cardiovascular therapies by providing additional protective effects against cardiac stressors.
Neuroprotective Effects
Emerging studies suggest that (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid could have neuroprotective effects. It is hypothesized that the compound may help mitigate neurodegenerative processes by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Plant Growth Regulation
In agricultural research, (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid has been explored as a plant growth regulator. Its role in enhancing nutrient uptake and promoting root development has been documented, making it a candidate for improving crop yields and resilience against environmental stresses .
Pest Resistance
The compound has also shown promise in enhancing pest resistance in plants. By modulating plant defense mechanisms, it can potentially reduce the need for chemical pesticides, aligning with sustainable agricultural practices .
Metabolic Studies
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid serves as a valuable tool in metabolic studies due to its structural similarity to naturally occurring amino acids. Researchers utilize it to investigate metabolic pathways involving sulfur-containing compounds and their roles in cellular functions .
Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic processes. Understanding these interactions can lead to insights into metabolic disorders and the development of targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphonomethyl group can act as a mimic of phosphate, allowing the compound to interfere with phosphate-dependent enzymes and metabolic processes . This interaction can lead to the inhibition of enzyme activity and alteration of cellular functions.
Comparison with Similar Compounds
Structural Analogs with Methylthio and Hydroxy Groups
Compound: 2-Hydroxy-4-(methylthio)butanoic acid (Synonyms: 2-Hydroxy-4-methylthiobutyric acid)
- Key Differences: Replaces the phosphonomethylamino group at C2 with a hydroxyl (-OH) group.
- Implications :
| Property | Target Compound | 2-Hydroxy-4-(methylthio)butanoic Acid |
|---|---|---|
| Molecular Formula | C₆H₁₂NO₅PS | C₅H₁₀O₃S |
| Functional Groups | Phosphonate, methylthio, amino | Hydroxyl, methylthio |
| Potential Applications | Enzyme inhibition, metal chelation | Intermediate in organic synthesis |
Phosphonate-Containing Analogs
Compound: (S)-2-Amino-2-methyl-4-phosphonobutanoic acid (CAS: 157381-42-5)
- Implications :
| Property | Target Compound | (S)-2-Amino-2-methyl-4-phosphonobutanoic Acid |
|---|---|---|
| Molecular Weight | ~241.2 g/mol | 197.13 g/mol |
| ChEMBL ID | Not listed | CHEMBL1488784 |
| Bioactivity | Predicted metal chelation | Limited data; potential glutamate analog |
Peptide-like Derivatives with Methylthio Groups
Compound: (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-(methylthio)butanoic acid (CAS: 7349-78-2)
Toxicity and Regulatory Considerations
Compounds like "(2S)-2-amino-4-(methylsulfanyl)butanoic acid" (T3D4789) are listed in toxin databases, suggesting that methylthio-containing analogs may exhibit cytotoxicity under certain conditions. The target compound’s phosphonate group might mitigate this by altering metabolic pathways .
Research Findings and Trends
- Phosphonate vs. Carboxylate : Phosphonate groups (as in the target compound) exhibit stronger metal-binding affinity than carboxylates, making them candidates for metalloenzyme inhibition .
- Chirality : The (S)-configuration at C2 and C4 is critical for bioactivity, as seen in analogs like 2CA4MBA and 2CMPA from carboxamide derivative studies .
Biological Activity
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid, commonly referred to as a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMB), exhibits significant biological activity that has been the subject of various studies. This compound is known for its potential in influencing metabolic pathways, particularly in relation to amino acid metabolism and its implications in livestock nutrition and human health.
- Chemical Formula : C₅H₁₃N₃O₅PS
- Molecular Weight : 203.21 g/mol
- IUPAC Name : (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid
The biological activity of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid primarily revolves around its role as a precursor in the synthesis of other biologically active compounds. It is involved in:
- Amino Acid Metabolism : The compound acts as an important intermediate in the synthesis of methionine and other sulfur-containing amino acids, which are essential for various metabolic processes.
- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy .
1. Effects on Livestock
Recent studies have demonstrated that supplementation with HMB can lead to:
- Increased Milk Production : In dairy cows, HMB supplementation has been linked to improved nitrogen efficiency and increased milk yield, highlighting its role in enhancing lactation performance .
- Weight Gain and Muscle Preservation : In livestock, HMB has been shown to support muscle growth and preservation during periods of stress or illness .
2. Human Health Implications
In humans, the compound has been researched for its potential benefits in:
- Muscle Health : HMB supplementation may help reduce muscle loss during periods of inactivity or aging, thereby improving overall muscle health and function.
- Metabolic Disorders : Given its involvement in amino acid metabolism, it may play a role in managing metabolic disorders associated with amino acid deficiencies .
Case Study 1: Lactation Response in Dairy Cows
A study involving 61 Holstein cows demonstrated that dietary supplementation with HMB significantly increased gross nitrogen efficiency and milk production. The cows were divided into groups receiving different levels of HMB over a period of 28 days post-calving. Results indicated a clear correlation between HMB intake and improved lactation metrics .
Case Study 2: Muscle Preservation in Older Adults
Research focusing on older adults showed that HMB supplementation led to improved muscle mass retention and function over a 12-week period compared to a control group not receiving supplementation. This suggests potential applications for HMB in geriatric nutrition .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted coupling or asymmetric hydrogenation. For example, phosphonomethyl groups can be introduced using phosphonate coupling reagents (e.g., phosphonomethyltriflate) under anhydrous conditions. Stereochemical control at the 2-position requires chiral catalysts like (S)-BINAP-Ru complexes, as described in peptide linker syntheses . Purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) ensures enantiomeric excess >98% .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with UV detection at 214 nm (for peptide bonds) or 254 nm (for aromatic/thioether groups). Purity thresholds ≥98% are standard .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z 294.1) .
- NMR : ¹H and ³¹P NMR verify the phosphonomethyl group (δ ~15 ppm for ³¹P) and stereochemistry .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : Store lyophilized powder at -20°C under argon to prevent oxidation of the methylthio group. For aqueous solutions, use pH 7.4 buffers with 1 mM EDTA to chelate metal ions that may catalyze degradation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does stereochemistry at the 2-position influence biological activity?
- Methodological Answer : Comparative studies of (S)- and (R)-isomers reveal stereospecific binding to enzymatic targets (e.g., methionine adenosyltransferase). For example, (S)-isomers show 10-fold higher inhibition in kinase assays due to optimal spatial alignment with active sites. Activity can be assessed via fluorescence polarization assays using labeled substrates .
Q. What mechanisms underlie the compound’s instability in acidic conditions, and how can this be mitigated?
- Methodological Answer : The phosphonomethyl group undergoes hydrolysis below pH 3, releasing formaldehyde. Stabilization strategies include:
- Prodrug Design : Replace the phosphonic acid with ester prodrugs (e.g., pivaloyloxymethyl esters) .
- Buffer Optimization : Use citrate buffers (pH 5–6) to slow degradation kinetics. Monitor stability via accelerated stability testing (40°C/75% RH) .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
- Use a universal ATP concentration (1 mM) and control for endogenous thiols (e.g., glutathione) that may reduce the methylthio group.
- Validate results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What structural modifications enhance the compound’s bioavailability without compromising activity?
- Methodological Answer :
- Backbone Fluorination : Introduce fluorine at the phenylthio group (see analogs in ) to improve membrane permeability (logP optimization) .
- Peptide Conjugation : Link to cell-penetrating peptides (e.g., TAT) via Fmoc-based solid-phase synthesis .
- Phosphonate Prodrugs : Replace the phosphonic acid with bis-amidate prodrugs to enhance oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
